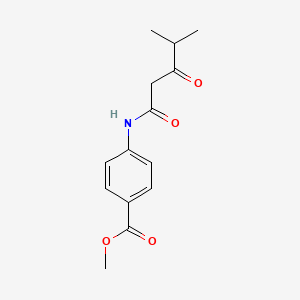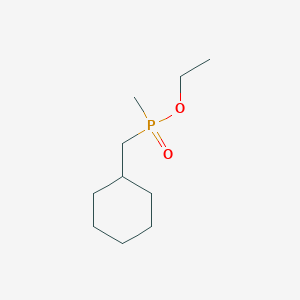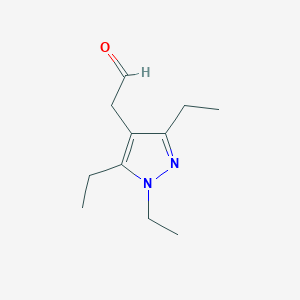
Methyl 4-(4-methyl-3-oxopentanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methyl-3-oxopentanamido)benzoate is an organic compound with a complex structure that includes both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-3-oxopentanamido)benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 4-methyl-3-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-methyl-3-oxopentanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester and amide groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 4-(4-methyl-3-oxopentanamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methyl-3-oxopentanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative with similar structural features.
Methyl 4-methyl-3-oxopentanoate: Another related compound with a similar carbonyl structure.
Uniqueness
Methyl 4-(4-methyl-3-oxopentanamido)benzoate is unique due to its combination of ester and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
methyl 4-[(4-methyl-3-oxopentanoyl)amino]benzoate |
InChI |
InChI=1S/C14H17NO4/c1-9(2)12(16)8-13(17)15-11-6-4-10(5-7-11)14(18)19-3/h4-7,9H,8H2,1-3H3,(H,15,17) |
Clé InChI |
WPYOOLFPHVFLKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-thieno[3,2-d]pyrimidin-6-yl]benzonitrile](/img/structure/B8383869.png)

![5-Chloro-2-ethyl-9-methyl-13-{[(2-methylpyridin-4-yl)oxy]methyl}-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8383881.png)
![4-[(4-Fluorophenoxy)methyl]-1-benzylpiperidine](/img/structure/B8383897.png)


![(3-Methoxy)-alpha-methyl-alpha-[(methylamino)methyl]benzene methanol](/img/structure/B8383910.png)
![6-(bicyclo[2.2.1]heptan-2-yl)-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B8383914.png)


![2-(4,5-Dihydrothiazol-2-yl)-6-[1,3]dioxolan-2-yl-pyridine](/img/structure/B8383930.png)

![N-[1-(4-fluorophenyl)pyrazol-4-yl]formamide](/img/structure/B8383948.png)
